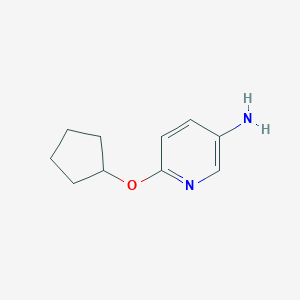

6-(Cyclopentyloxy)pyridin-3-amine

Beschreibung

Structural Significance of Pyridine-Based Scaffolds in Bioactive Molecules

The pyridine (B92270) ring is a fundamental heterocyclic structure, an isostere of benzene (B151609), that is a key component in over 7000 existing drug molecules. rsc.org This nitrogen-containing heterocycle is a prevalent feature in a wide array of FDA-approved drugs and bioactive natural products, including vitamins like niacin and pyridoxine. rsc.orgnih.govnih.gov The inclusion of a pyridine motif in a drug molecule can significantly enhance its pharmacological profile. nih.gov For instance, substituting a phenyl group with a pyridine ring has been shown to improve biochemical potency, increase metabolic stability, and enhance cellular permeability. nih.govresearchgate.net

Pyridine-based structures are integral to numerous therapeutic agents with diverse applications, such as antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govjchemrev.com Marketed drugs containing the pyridine scaffold include imatinib (B729) (an anticancer agent) and atazanavir (B138) (an antiretroviral drug). rsc.org The versatility of the pyridine ring allows for extensive chemical modification, enabling the creation of large libraries of compounds for screening against various biological targets. nih.gov This adaptability has made pyridine a "privileged scaffold" in medicinal chemistry, with researchers continually exploring its potential in developing new and more effective treatments for a multitude of diseases. rsc.orgnih.gov

Overview of Substituted Aminopyridines in Contemporary Drug Discovery Programs

Substituted aminopyridines, which are derivatives of pyridine containing an amino group, are crucial building blocks in the synthesis of pharmacologically active molecules. researchgate.netrsc.org Their unique structural properties allow them to interact with a wide range of enzymes and receptors, leading to diverse biological and pharmacological effects. rsc.org This has made them a focus of many contemporary drug discovery programs.

Aminopyridine derivatives have been successfully developed as potent and selective inhibitors for various therapeutic targets. For example, research has led to the discovery of aminopyridines substituted with benzoxazole (B165842) as orally active c-Met kinase inhibitors, which are relevant in cancer therapy. nih.gov Another study presented the synthesis and evaluation of substituted aminopyridines as potent phosphodiesterase-4 (PDE4) inhibitors for conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The 2-aminopyridine (B139424) moiety, in particular, is noted for its utility in synthesizing diverse biological molecules due to its simple and well-functionalized structure. researchgate.net The synthesis of aminopyridines can be challenging, sometimes requiring harsh conditions, but newer methods are being developed to allow for their creation under milder conditions, which is beneficial for the drug discovery process. chemistryviews.org

Contextualization of the 6-(Cyclopentyloxy)pyridin-3-amine Core Structure

The core structure of this compound combines the established aminopyridine pharmacophore with a cyclopentyloxy substituent. This specific combination of functional groups influences its chemical properties and potential biological activity. The cyclopentyloxy group, a five-membered ring, is smaller than a cyclohexyloxy group, which can result in reduced steric hindrance and potentially increased solubility in polar solvents.

While extensive research specifically on this compound is not widely published, its structural components are found in molecules investigated for various therapeutic purposes. For instance, derivatives containing a 2-cyclopentyloxy pyridine moiety have been explored as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.gov The compound itself has been noted for its use in radioligand optimization due to its balanced lipophilicity. The aminopyridine core allows for further chemical modifications, making this compound a valuable intermediate for synthesizing more complex molecules with potentially enhanced biological activities.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Key Structural Difference from this compound | Potential Impact of Structural Difference |

| 6-(Cyclohexyloxy)pyridin-3-amine | Cyclohexyloxy group (6-membered ring) instead of a cyclopentyloxy group. | Larger ring size increases steric hindrance. |

| 6-Methoxypyridin-3-amine | Methoxy group instead of a cyclopentyloxy group. | Different electronic effects and smaller size compared to the cyclopentyloxy group. |

| 6-(Thiophen-3-yl)pyridin-3-amine | Thiophene (B33073) ring replaces the cyclopentyloxy group. | The sulfur atom in the thiophene ring enhances π-conjugation. |

Eigenschaften

IUPAC Name |

6-cyclopentyloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSWCWLWVISCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588550 | |

| Record name | 6-(Cyclopentyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748183-38-2 | |

| Record name | 6-(Cyclopentyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(cyclopentyloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Cyclopentyloxy Pyridin 3 Amine and Its Advanced Derivatives

Regioselective and Stereoselective Synthesis of the 6-(Cyclopentyloxy) Substructure

Formation of the ether linkage at the C-6 position of the pyridine (B92270) ring is a critical step that can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The most prevalent and effective strategy for creating the C-6 ether bond is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyridine ring activated by an electron-withdrawing group and substituted with a good leaving group, such as a halogen, at the C-6 position.

A common precursor for this transformation is a 6-halopyridine derivative, such as 6-chloropyridin-3-amine. The chlorine atom at the C-6 position makes the carbon susceptible to attack by a nucleophile. The reaction with cyclopentanol, facilitated by a base, displaces the chloride to form the desired 6-(cyclopentyloxy) ether. The choice of base is critical for deprotonating the cyclopentanol, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

An alternative, though less common, approach involves the Williamson ether synthesis. This method would start with a 6-hydroxypyridine precursor. The hydroxyl group is first deprotonated with a strong base to form a pyridin-6-olate anion. This potent nucleophile then reacts with a cyclopentyl halide (e.g., cyclopentyl bromide) to form the ether linkage. While effective, this route can be complicated by potential N-alkylation of the pyridine ring nitrogen, especially if the reaction conditions are not carefully controlled. nih.gov

The introduction of the specific cyclopentyloxy group is an O-alkylation reaction. As detailed above, this is most efficiently accomplished via the SNAr reaction of a 6-halopyridine with cyclopentanol. This method is generally preferred due to the high regioselectivity for O-alkylation on the C-6 position and the ready availability of the required 6-halopyridine precursors.

The reaction conditions for this process have been optimized in various contexts. For instance, the alkylation of a hydroxyl group on a pyrimidine (B1678525) ring, a related heterocyclic system, with alkyl halides demonstrates the fundamental principles of this transformation. nih.govresearchgate.net These studies underscore the importance of the base and solvent system in achieving high yields.

| Methodology | Pyridine Precursor | Cyclopentyl Source | Key Reagents/Catalysts | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloropyridin-3-amine | Cyclopentanol | K₂CO₃ or NaH | DMF, Acetonitrile | |

| Williamson Ether Synthesis | 6-Hydroxypyridin-3-amine | Cyclopentyl bromide | Strong base (e.g., NaH) | THF, DMF | nih.gov |

Functionalization Approaches for the Pyridin-3-amine Moiety

The pyridin-3-amine portion of the molecule provides a crucial handle for further synthetic transformations, allowing for the construction of a diverse library of advanced derivatives.

In many synthetic routes, the 3-amino group is carried through from the starting material, such as in the case of using 6-chloropyridin-3-amine. However, when the amine group needs to be installed, several methods are available.

One of the most classic methods for forming a 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.org This reaction, conducted in the presence of an alkaline hypobromite (B1234621) solution, converts the amide into a primary amine with one fewer carbon atom. orgsyn.org Another common approach is the reduction of a 3-nitropyridine (B142982) derivative. The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

More modern approaches include directed C-H amination. For example, pyridine N-oxides can be converted into 2-aminopyridines in a one-pot process using reagents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) and an amine, followed by deprotection. organic-chemistry.org While demonstrated for the 2-position, similar principles can be applied to achieve functionalization at other positions under specific conditions.

The primary amino group at the C-3 position is a versatile nucleophile, readily participating in a wide range of bond-forming reactions. This reactivity is commonly exploited to build more complex molecules.

A prominent example is its use in the synthesis of fused heterocyclic systems. For instance, pyridin-3-amines can serve as precursors for imidazo[1,2-a]pyridine (B132010) derivatives. In these reactions, the exocyclic amino group acts as the initial nucleophile, attacking an α-haloketone or a related electrophile, which is followed by an intramolecular cyclization to form the fused bicyclic ring system. mdpi.com

Furthermore, the amine can undergo standard functionalization reactions such as acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. nih.govnih.gov These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound.

| Reaction Type | Electrophile | Product Type | Example Application | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Synthesis of TRPV1 antagonists | nih.gov |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Synthesis of PI3Kα inhibitors | nih.gov |

| Cyclocondensation | α-Haloketone | Fused Heterocycle (e.g., Imidazo[1,2-a]pyridine) | Synthesis of bioactive heterocyclic systems | mdpi.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Diversification of core structures | theswissbay.ch |

Multistep Synthesis and One-Pot Strategies for Complex Analogs

The assembly of advanced analogs of 6-(cyclopentyloxy)pyridin-3-amine often requires multistep sequences that combine the aforementioned strategies. A typical synthetic plan might involve the initial construction of a disubstituted pyridine ring followed by sequential functionalization. For example, a route could begin with a 2,5-dihalopyridine. The more reactive halogen at the 2-position (which becomes the 6-position in the final product name) can be selectively displaced with cyclopentanol. The remaining halogen at the 5-position (which becomes the 3-position) can then be converted to an amino group via methods like the Buchwald-Hartwig amination, followed by further derivatization of the newly installed amine. nih.gov

In addition to sequential operations, one-pot and multicomponent reactions have emerged as powerful tools for the efficient synthesis of highly substituted pyridines. researchgate.net These strategies allow for the rapid assembly of the pyridine core from simple, acyclic precursors in a single reaction vessel, often with high atom economy. For example, modified Bohlmann-Rahtz reactions can produce polysubstituted pyridines from a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Similarly, base-catalyzed three-component reactions of ynals, isocyanates, and amines can provide access to highly decorated pyridine derivatives with good regioselectivity. organic-chemistry.org Such methods are invaluable for quickly generating libraries of complex analogs for screening purposes.

Synthesis of Pyridine C-Region Analogs Incorporating Cyclopentyloxy Groups

The synthesis of pyridine C-region analogs that feature a cyclopentyloxy group is a critical area of research, particularly in the development of pharmacologically active molecules. The introduction of the cyclopentyloxy moiety can significantly influence the lipophilicity and binding characteristics of the final compound. General methods for creating such analogs often involve the strategic modification of a pre-formed pyridine ring.

A common route begins with a halogenated pyridine, such as 6-chloropyridin-3-amine. The cyclopentyloxy group is then introduced via a nucleophilic substitution reaction where cyclopentanol, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), displaces the halogen. This etherification is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF).

More complex syntheses have been developed for specific applications. For instance, in the creation of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a multi-step sequence is employed. This can involve starting with a 3-cyanopyridone, which is converted to a 2-chloropyridine (B119429) intermediate. This intermediate can then undergo condensation with various nucleophiles. For oxygen-based analogs, an alternative pathway involves the O-alkylation of a 3-amidopyridone intermediate with a suitable cyclopentyl-containing reagent, followed by a reduction step to yield the desired 3-aminopyridine C-region analog. researchgate.net

A representative reaction sequence for producing a cyclopentyloxy-substituted pyridine analog is detailed below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Amidopyridone | 1. Cyclopentyl bromide, K₂CO₃, CH₃CN | O-alkylated pyridone intermediate |

| 2 | O-alkylated pyridone intermediate | BH₃–SMe₂, THF | This compound analog |

This table illustrates a generalized O-alkylation/reduction sequence for forming pyridine C-region analogs with a cyclopentyloxy group.

Preparation of Hybrid Heterocyclic Systems Featuring the this compound Scaffold

The this compound scaffold serves as a valuable building block for the construction of more complex, hybrid heterocyclic systems. The presence of a reactive primary amino group on the pyridine ring allows for its participation in a variety of cyclocondensation and multicomponent reactions (MCRs), leading to the formation of fused or linked ring systems. These hybrid structures are of significant interest in medicinal chemistry as they can present novel pharmacological profiles.

One common strategy involves the reaction of the amino group with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a pyridopyrimidinone system. Similarly, multicomponent reactions, which involve the combination of three or more reactants in a single step, offer an efficient route to complex molecules. The amino group of the scaffold can act as the nitrogen source in reactions like the Hantzsch pyridine synthesis or related MCRs to build new ring systems. bohrium.com

While direct literature examples starting specifically with this compound are not abundant, analogous reactions with other 3-aminopyridines are well-established and demonstrate the synthetic potential. For instance, the cyclocondensation of aminopyridines with various reagents is a standard method for creating fused systems like pyrazolo[3,4-b]pyridines, imidazo[1,2-a]pyridines, and triazolo[1,5-a]pyridines. researchgate.netekb.eg

The following table outlines potential cyclocondensation reactions using the this compound scaffold based on known heterocyclic syntheses.

| Reaction Type | Co-reactant(s) | Potential Hybrid System |

| Skraup Reaction | Glycerol, sulfuric acid, oxidizing agent | Cyclopenta[b]quinolizinium derivative |

| Friedländer Annulation | 2-chloro-3-formylquinoline | Fused quinoline-naphthyridine system |

| Combes Quinoline (B57606) Synthesis | β-Diketone | Fused quinoline derivative |

| Multicomponent Reaction | Aldehyde, Isocyanide (e.g., Ugi or Passerini type) | Complex acyclic or cyclic peptide-like structures |

This table presents hypothetical, yet chemically plausible, pathways to hybrid heterocycles starting from the title compound.

Green Chemistry and Sustainable Synthetic Routes for this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to reduce environmental impact, improve safety, and enhance efficiency. These sustainable approaches are highly relevant to the industrial-scale production of this compound and its derivatives.

Key green strategies focus on minimizing waste and energy consumption. One-pot multicomponent reactions (MCRs) are a cornerstone of this approach, as they combine several synthetic steps without isolating intermediates, thereby saving solvents, time, and resources. bohrium.com The synthesis of polysubstituted pyridines can often be achieved through three- or four-component reactions using catalysts that are environmentally benign and recyclable. bldpharm.comnih.gov

The choice of solvent is another critical factor. Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include using water, ethanol, or solvent-free conditions. bldpharm.comscienceopen.com For example, the synthesis of some pyridine derivatives has been successfully carried out in an ethanol/water mixture, which significantly reduces the environmental footprint. bldpharm.com

Energy sources are also being re-evaluated. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. researchgate.net

The use of heterogeneous catalysts is another important green methodology. Catalysts like zinc phosphate (B84403) and ZSM-5 zeolite can be easily recovered from the reaction mixture and reused multiple times, which is both economically and environmentally advantageous. bldpharm.comnih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis | Example/Benefit |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of tri- or tetrasubstituted pyridines, minimizing byproducts. nih.gov |

| Safer Solvents | Use of Water or Ethanol | Reactions performed in aqueous or alcohol-based media instead of hazardous organic solvents. bldpharm.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduction of reaction times from hours to minutes and improved product yields. researchgate.net |

| Catalysis | Reusable Heterogeneous Catalysts | Use of catalysts like nano copper ferrite (B1171679) or ZSM-5 that can be easily separated and recycled. ekb.egnih.gov |

| Renewable Feedstocks | Use of Bio-based Alcohols | Alcohols used as a primary feedstock in some sustainable pyridine syntheses. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Cyclopentyloxy Pyridin 3 Amine Derivatives

Elucidation of the Cyclopentyloxy Group's Contribution to Ligand Efficacy

The 6-cyclopentyloxy group is a critical determinant of ligand efficacy in this scaffold, primarily through its steric bulk and lipophilic character. The cyclopentyl ring, being a non-planar, saturated carbocycle, introduces a specific three-dimensional conformation that can enhance binding to target proteins by occupying hydrophobic pockets.

Research on related alkoxy-substituted pyridine (B92270) derivatives has demonstrated that the nature of the alkoxy group significantly impacts biological activity. For instance, in a series of TRPV1 antagonists, compounds with a 2-cyclopentyloxy group were identified as highly potent. nih.gov This suggests that the size and shape of the cyclopentyl ring are optimal for interaction with a hydrophobic binding region. Compared to linear alkoxy chains, cyclic ethers can offer a more constrained conformation, which may reduce the entropic penalty upon binding. In studies of other molecular scaffolds, the substitution of a linear butyl group with a cyclopentyloxy group has been noted as essential for good activity, underscoring the favorable attributes of this cyclic moiety. researchgate.net

Table 1: Comparison of Alkoxy Substituents and Their Impact on Activity in Related Scaffolds

| Compound Series | Alkoxy Group | Observed Activity | Reference |

|---|---|---|---|

| TRPV1 Antagonists | 2-Butyloxy | Potent | nih.gov |

| TRPV1 Antagonists | 2-Cyclopentyloxy | Highly Potent | nih.gov |

| 1,2,4-Oxadiazole Derivatives | n-Butyloxy | Good Activity | researchgate.net |

| 1,2,4-Oxadiazole Derivatives | Cyclopentyloxy | Good Activity | researchgate.net |

Structure-Activity Modulations Related to the Pyridin-3-amine Functionality

The pyridin-3-amine functionality serves as a key pharmacophoric element, primarily acting as a hydrogen bond donor and a basic center. The nitrogen atom of the amine group can engage in crucial hydrogen bonding interactions with amino acid residues in the active site of a target protein. The position of the amino group at the 3-position of the pyridine ring is critical, as it dictates the vector and distance of these potential interactions relative to the rest of the molecule.

Modifications to the 3-amino group, such as acylation or alkylation, would be expected to have a profound impact on activity. For example, acylation would convert the hydrogen bond donating amino group into a hydrogen bond accepting amide, which could drastically alter the binding mode. In studies on N-(pyridin-3-yl)-2-amino-isonicotinamides, extensive structural variations around the amide group linked to a pyridin-3-yl moiety were explored, highlighting the sensitivity of activity to changes at this position. nih.gov

Furthermore, the basicity of the 3-amino group can be modulated by substituents on the pyridine ring, which in turn can affect its ionization state at physiological pH and its ability to participate in electrostatic interactions.

Impact of Peripheral Substitutions on the Pyridine Ring System

Studies on other pyridine-containing compounds have shown that substitutions on the pyridine ring significantly influence biological activity. For example, in a series of epibatidine (B1211577) analogs, substitutions on the pyridine ring led to a wide range of affinities and efficacies at nicotinic receptors. nih.gov The introduction of bulky substituents can also induce specific regioselectivity in synthetic reactions, which is a critical consideration in the design of analogs. For instance, bulky 3-substituents on 2,6-dichloropyridines have been shown to direct nucleophilic substitution towards the 6-position. researchgate.net

In the context of 6-(cyclopentyloxy)pyridin-3-amine, substitutions at the 2-, 4-, and 5-positions of the pyridine ring would be expected to alter the molecule's electronic landscape and steric profile. A substituent at the 2-position, for instance, would be in close proximity to the 3-amino group and could influence its orientation and hydrogen bonding capacity through steric or electronic effects.

Table 2: Influence of Pyridine Ring Substituents on Activity in Analogous Systems

| Compound Series | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Epibatidine Analogs | Bromo | 4- to 55-fold greater affinity at β2 vs β4 nAChRs | nih.gov |

| Epibatidine Analogs | Fluoro | 52- to 875-fold greater affinity at β2 vs β4 nAChRs | nih.gov |

| Epibatidine Analogs | Amino | 10- to 115-fold greater affinity at β2 vs β4 nAChRs | nih.gov |

| 2,6-Dichloropyridines | Bulky 3-substituent | Induces regioselectivity towards the 6-position | researchgate.net |

Stereochemical Considerations in the Design of this compound Analogs

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins. While the parent compound, this compound, is achiral, the introduction of chiral centers through substitution can lead to enantiomers with significantly different biological activities.

For instance, if a substituent were introduced on the cyclopentyl ring, it would create at least two stereoisomers. Similarly, substitution at the 3-amino group with a chiral moiety would also result in stereoisomers. It is well-established in medicinal chemistry that the biological activity of chiral drugs can reside in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even contribute to off-target effects.

The synthesis of β-substituted GABA derivatives, for example, highlights the importance of stereocontrol, where the biological activity is dependent on the absolute configuration of the molecule. mdpi.com Enantioselective synthesis is often crucial for producing the desired biologically active isomer. In the design of analogs of this compound, if chiral centers are introduced, it would be imperative to synthesize and test individual enantiomers to fully characterize the SAR and identify the optimal stereochemistry for activity. The development of potent TRPV1 antagonists also highlighted stereospecific antagonism, underscoring the importance of chirality in ligand-receptor interactions. nih.gov

Pharmacological Investigations of 6 Cyclopentyloxy Pyridin 3 Amine Derivatives in Preclinical Settings

In Vitro Profiling Against Relevant Biological Targets

The initial stages of drug discovery for 6-(cyclopentyloxy)pyridin-3-amine derivatives have focused on their in vitro activity against several key biological targets implicated in pain, inflammation, and cancer.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain. wikipedia.org Its activation by various stimuli leads to the release of pro-nociceptive peptides. wikipedia.org Consequently, antagonists of this receptor are being investigated as potential analgesics. wikipedia.org

Derivatives of this compound have been identified as potent antagonists of the human TRPV1 (hTRPV1) receptor. In a study investigating a series of pyridine (B92270) derivatives as hTRPV1 antagonists, a compound featuring a 2-cyclopentyloxy group (compound 34) was highlighted as one of the most promising candidates. nih.gov This compound demonstrated potent antagonism in the low nanomolar range. nih.gov Although it was found to be 2-3 times less potent than the lead compound in the study (compound 31), it still exhibited excellent antagonism against multiple TRPV1 activators. nih.gov

Further research into benzimidazolone-based cinnamamide (B152044) derivatives has also underscored the potential of the cyclopentyloxy moiety in TRPV1 antagonism. epo.org These compounds are designed to block TRPV1 activation induced by capsaicin, a known activator, thereby offering a potential therapeutic avenue for pain relief. epo.org

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in intracellular signaling. Inhibition of PDE4 leads to increased cAMP levels, which can in turn modulate inflammatory responses. mdpi.com The PDE4 family has several isoforms, with PDE4D being a significant target for cognitive enhancement and anti-inflammatory drug development. mdpi.com

Derivatives of this compound have shown inhibitory activity against PDE4 isoforms. For instance, a series of 2-cyclopentyloxyanisole derivatives were synthesized and evaluated for their biological activity. nih.gov Among these, certain compounds were tested for their ability to inhibit PDE4B. The results indicated that these derivatives could effectively inhibit the enzyme, with IC50 values in the low micromolar range. nih.gov For example, compound 13 in the study demonstrated an IC50 value of 3.98 µM against PDE4B. nih.gov

The pyridine substructure is a common feature in many PDE4 inhibitors. mdpi.com The development of selective PDE4D inhibitors is an active area of research, with the goal of achieving therapeutic benefits while minimizing side effects. mdpi.com

The therapeutic potential of this compound derivatives has been explored by evaluating their activity against other enzyme systems.

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While extensive research exists on various α-glucosidase inhibitors, specific studies on this compound derivatives are less common. However, broader research on related structures provides some insights. For example, studies on 1,2-benzothiazine derivatives have identified potent α-glucosidase inhibitors. mdpi.com Similarly, various cinnamamide derivatives have been synthesized and shown to possess α-glucosidase inhibitory activities. researchgate.net

c-Src Kinase

The proto-oncogene tyrosine-protein kinase Src (c-Src) is involved in cell growth, differentiation, and survival. Its overactivity is implicated in cancer progression. Research into pyridine-derived compounds has shown potential for c-Met kinase inhibition, a related receptor tyrosine kinase. mdpi.com

Histone Deacetylases (HDACs)

Cellular Mechanistic Studies

Beyond target-based in vitro assays, the effects of this compound derivatives have been investigated in cellular models to understand their mechanisms of action in more complex biological systems.

The anti-inflammatory potential of compounds is often linked to their ability to inhibit enzymes like PDE4 and COX-2. nih.gov Derivatives of 2-cyclopentyloxyanisole, which share the cyclopentyloxy feature, have been evaluated for their anti-inflammatory properties. nih.gov The most promising of these compounds were found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. For instance, compounds 4a and 13 from one study showed potent inhibition of TNF-α with IC50 values of 2.01 and 6.72 µM, respectively. nih.gov These compounds also demonstrated inhibitory activity against COX-2. nih.gov

The anti-inflammatory effects of pyridine derivatives are a broad area of study, with many compounds showing modulation of inflammatory pathways in cellular assays. nih.gov

The antiproliferative activity of pyridine derivatives has been a significant focus of cancer research. mdpi.com Studies on 2-cyclopentyloxyanisole derivatives have demonstrated their potential as antitumor agents. These compounds were tested against a panel of human cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer cells. nih.gov Several derivatives exhibited potent antiproliferative activity, with IC50 values in the low micromolar range. nih.gov For example, compounds 4a , 4b , 6b , 7b , 13 , and 14 from the study showed significant cytotoxicity against the tested cell lines. nih.gov

Further mechanistic studies on related pyrimidine (B1678525) derivatives have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. ijrpr.com For instance, some pyrimidine derivatives have been found to arrest the cell cycle at the G0-G1 or pre-G1 phase and increase the levels of apoptosis markers like caspase-3. ijrpr.com

Assessment of Neuroprotective Effects in Neuronal Cell Models

The neuroprotective potential of this compound derivatives has been explored in various neuronal cell models, which are crucial for understanding their therapeutic promise in neurodegenerative diseases. These in vitro systems allow for the controlled investigation of a compound's ability to mitigate neuronal damage induced by specific toxins or stress conditions.

One area of investigation has focused on the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in the pathophysiology of neurological disorders. Certain derivatives of pyridin-3-amine have demonstrated significant neuroprotective effects in human neuroblastoma SY5Y cells. For instance, in studies where apoptosis was induced by the neurotoxin MPP+, a substance used to model Parkinson's disease, specific pyridin-3-amine derivatives were found to protect the neuronal cells from death without exhibiting cytotoxicity themselves. mdpi.com This protective action is often linked to the modulation of intracellular signaling pathways that are disrupted in neurodegenerative conditions. mdpi.comfrontiersin.org

The assessment of neuroprotective activity typically involves treating neuronal cell cultures with a neurotoxic agent and then co-administering the test compound. The viability of the neurons is then quantified to determine the extent of protection. For example, some aromatic carbamate (B1207046) derivatives have been shown to enhance cell viability in neuronal models. nih.gov In one study, while a parent compound demonstrated a certain level of protection, a trifluoromethyl analogue significantly increased cell viability at much lower concentrations, indicating a structure-activity relationship that can be optimized for greater neuroprotective efficacy. nih.gov

The mechanisms underlying these neuroprotective effects are diverse and can include the enhancement of autophagy and the induction of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2). nih.gov The general approach in these preclinical assessments is to identify compounds that can counteract neuronal cell death cascades initiated by factors such as oxidative stress, endoplasmic reticulum (ER) stress, or neuroinflammation, which are common hallmarks of neurodegenerative diseases. frontiersin.org The use of various neuronal cell lines, such as SH-SY5Y and PC12, allows for the screening and characterization of these compounds' neuroprotective profiles. mdpi.com

Below is a table summarizing representative findings from neuroprotective assays involving related pyridine derivatives.

| Cell Line | Neurotoxic Insult | Derivative Type | Observed Effect | Reference |

| SY5Y | MPP+ | Pyridin-3-amine derivative | Showed neuroprotective effects on MPP+-induced apoptosis. | mdpi.com |

| PC12 | Aβ25–35 | Pyridine-3-yl substituent | Exhibited good neuroprotective effects on Aβ25–35-induced cell death. | mdpi.com |

| Neuronal Cells | Oxidative Stress | Aromatic carbamate | Increased cell viability. | nih.gov |

Receptor Binding Assays and Ligand-Binding Dynamics

Receptor binding assays are fundamental in characterizing the pharmacological profile of this compound derivatives. These assays determine the affinity of a compound for a specific biological target, which is a critical first step in understanding its potential therapeutic action and selectivity. smolecule.com The pyridine ring, combined with the cyclopentyloxy and amine functionalities, allows these molecules to interact with a variety of biological targets, including enzymes and receptors. smolecule.com

For instance, derivatives of cycloalkyloxypyridines have been investigated as modulators of the histamine (B1213489) H3 receptor, a target for various central nervous system disorders. google.com Patent literature describes a range of these compounds, suggesting that their binding affinities for this receptor have been systematically evaluated to establish structure-activity relationships (SAR). google.com

Beyond simple binding affinity, understanding the dynamics of the ligand-receptor interaction is crucial. Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly employed to elucidate these dynamics. researchgate.net These techniques can predict the binding mode of a ligand within the active site of a target protein and identify the key amino acid residues involved in the interaction. For example, in studies of PDE4D inhibitors, docking simulations combined with MD have been used to refine the understanding of how pyridin-3-amine derivatives bind to the enzyme's catalytic pocket. mdpi.comresearchgate.net Such studies can reveal why certain derivatives exhibit higher potency and selectivity, guiding the rational design of new, more effective compounds. researchgate.net

The interaction studies often focus on quantifying the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of a compound's potency at its molecular target. The table below illustrates the type of data generated from such assays for related compounds.

| Target | Compound Type | Assay Type | Key Finding | Reference |

| Histamine H3 Receptor | Cycloalkyloxypyridine | Receptor Binding | Modulator of the receptor. | google.com |

| PDE4D7 | Pyridin-3-amine derivative | Enzyme Inhibition Assay | IC50 of 1.20 µM. | mdpi.com |

| PDE4B1 | Pyridin-3-amine derivative | Enzyme Inhibition Assay | IC50 of 0.34 µM. | mdpi.com |

| Various enzymes and receptors | 6-(Cyclopentyloxy)-5-methylpyridin-3-amine | Interaction studies | May effectively interact with specific targets. | smolecule.com |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Drug Lead Optimization

The optimization of a lead compound into a viable drug candidate heavily relies on the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. patsnap.com In vitro ADME assays are critical for identifying potential liabilities early in the drug discovery process, allowing for structural modifications to improve the pharmacokinetic profile. nih.govresearchgate.net

For derivatives of this compound, several key in vitro ADME parameters are typically evaluated. These include metabolic stability, solubility, and permeability.

Metabolic stability is often assessed using liver microsomes or hepatocytes from different species, including humans. researchgate.netnih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYP450s). researchgate.net A compound with high metabolic instability may be cleared from the body too quickly, limiting its therapeutic efficacy. High-throughput screening methods are often employed to rank compounds based on their metabolic stability, guiding the selection of more robust candidates. researchgate.net

Solubility is another crucial factor, as poor aqueous solubility can hinder absorption. nih.gov Modifications to the chemical structure, such as the introduction of polar groups, can be made to improve this property. For example, the introduction of a pyridine N-oxide was successfully used to enhance the aqueous solubility of a series of thrombin inhibitors. nih.gov

Permeability across biological membranes, such as the intestinal wall, is essential for oral absorption. In vitro models like the Caco-2 cell permeability assay are commonly used to predict a compound's ability to be absorbed from the gastrointestinal tract.

The "rule of five" provides a set of guidelines to predict poor oral absorption or permeation based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net During lead optimization, chemists aim to maintain these properties within a favorable range. patsnap.comresearchgate.net The iterative process of synthesizing analogs and evaluating their ADME profiles alongside their pharmacological activity is central to developing a successful drug candidate. patsnap.com

The following table summarizes key in vitro ADME assays and their purpose in the context of lead optimization.

| ADME Parameter | In Vitro Assay | Purpose | Reference |

| Metabolism | Liver Microsome Stability Assay | To assess metabolic clearance and half-life. | researchgate.netnih.gov |

| Absorption | Caco-2 Permeability Assay | To predict intestinal absorption and oral bioavailability. | nih.gov |

| Distribution | Plasma Protein Binding Assay | To determine the fraction of unbound, active drug. | nih.gov |

| Physicochemical Properties | Kinetic/Thermodynamic Solubility | To assess the likelihood of absorption issues. | nih.gov |

| Toxicity | In Vitro Cytotoxicity Assay | To identify potential for acute toxicity at an early stage. | nih.gov |

Computational Chemistry and Advanced Molecular Modeling of 6 Cyclopentyloxy Pyridin 3 Amine and Its Analogs

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Elucidating Binding Modes with Target Receptors/Enzymes

In studies targeting phosphodiesterase 4 (PDE4), particularly the PDE4D isoform, molecular modeling has been crucial. Docking simulations of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have revealed that the cyclopentyloxy moiety fits into a hydrophobic region of the enzyme's catalytic pocket. acs.org Similarly, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), the cyclopentyloxy group on a related scaffold was found to occupy the hydrophobic S2 pocket of the enzyme. acs.org These consistent findings across different target classes underscore the importance of the cyclopentyloxy group in anchoring the ligand within the binding site.

The table below summarizes the target receptors/enzymes for which molecular docking studies of 6-(cyclopentyloxy)pyridin-3-amine analogs have been reported.

| Target Receptor/Enzyme | Key Findings from Molecular Docking |

| Cyclooxygenase-2 (COX-2) | Pyridin-3-amine derivatives position well within the active site, with the SO2Me pharmacophore inserting into the secondary pocket. nih.gov |

| Phosphodiesterase 4D (PDE4D) | The cyclopentyloxy group occupies a hydrophobic region of the catalytic pocket, contributing to inhibitor binding. acs.org |

| SARS-CoV-2 Main Protease (Mpro) | The cyclopentyloxy moiety fills the hydrophobic S2 pocket of the enzyme. acs.org |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of intermolecular interactions is fundamental to understanding the stability of the protein-ligand complex. These interactions can be broadly categorized into hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For pyridin-3-amine analogs targeting COX-2, hydrogen bonding has been identified as a critical interaction. The SO2Me pharmacophore, for example, forms hydrogen bonds with residues in the active site. nih.gov In the case of SARS-CoV-2 Mpro inhibitors, the nitrogen atom of the pyridine (B92270) ring can form a key hydrogen bond with residues such as H163 in the S1 pocket, while the amide carbonyl can interact with G143. acs.org

Hydrophobic interactions, primarily involving the cyclopentyloxy group, are also a recurring theme. The five-membered ring of the cyclopentyloxy substituent is noted for its lower steric bulk compared to a cyclohexyloxy group, which can lead to improved solubility and potentially more favorable interactions within a constrained hydrophobic pocket. In PDE4D inhibitors, a higher degree of hydrophilicity in the chain connecting the catecholic moiety to the terminal cycloamine portion was found to be beneficial for selective inhibitor-catalytic pocket interaction. acs.org

The following table details the key intermolecular interactions observed in docking studies of this compound analogs.

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residues (Example) | Significance |

| Hydrogen Bonding | Pyridine Nitrogen, Amide Carbonyl | H163, G143 (Mpro) acs.org | Anchors the ligand in the binding site. |

| Hydrophobic Contacts | Cyclopentyloxy Group | Hydrophobic S2 pocket (Mpro) acs.org | Contributes to binding affinity and stability. |

| Face-to-Edge Aryl Interaction | Phenyl Ring | H41 (Mpro) acs.org | Enhances binding within a hydrophobic environment. |

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Predictive Modeling for Biological Activity

QSAR models have been successfully developed to predict the biological activity of various pyridine and amine derivatives. These models are typically built using a training set of compounds with known activities and then validated using a test set. For a series of matriptase inhibitors based on piperidyl-cyclohexylurea compounds, QSAR models were developed that could successfully predict the activity of new compounds. nih.gov Similarly, for aryl amine derivatives acting as lumazine (B192210) synthase inhibitors, a 3D-QSAR model showed good internal and external consistency, indicating its predictive power. arabjchem.org

In the context of anti-breast cancer agents, QSAR models for novel thiophene (B33073), pyrimidine (B1678525), coumarin, pyrazole, and pyridine derivatives have been generated. dergipark.org.tr These models, once validated, can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic, steric, or hydrophobic in nature.

For aryl amine derivatives, 3D-QSAR studies revealed that electronegative groups surrounding the N-substituent are required for antifungal activity. arabjchem.org Favorable steric contours also suggested that bulky aromatic groups at the pyridine ring moiety may increase ligand potency. arabjchem.org In another study on matriptase inhibitors, hydrogen bond donors and the number of rotatable bonds were found to be positively correlated with inhibitory activity. nih.gov For a series of 1,2,4-triazole (B32235) bearing compounds targeting COX-2, a 3D-QSAR model highlighted the importance of a hydrogen bond donor (mapped to an amino group) and three aromatic ring features (mapped to naphthyl, phenyl, and triazole rings). nih.gov

The table below lists some of the key physicochemical descriptors found to influence the activity of pyridin-3-amine analogs and related compounds.

| Descriptor Type | Specific Descriptor | Influence on Activity |

| Electronic | Electronegative groups | Required for antifungal activity in aryl amine derivatives. arabjchem.org |

| Steric | Bulky aromatic groups | May increase potency in aryl amine derivatives. arabjchem.org |

| Topological | Number of rotatable bonds | Positively correlated with matriptase inhibition. nih.gov |

| Hydrogen Bonding | Hydrogen bond donors | Positively correlated with matriptase inhibition nih.gov and important for COX-2 inhibition. nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a particular biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

For aryl amine derivatives, a pharmacophore model identified hydrogen bond donor and hydrophobic features as crucial for activity. arabjchem.org This model can guide the design of new lumazine synthase inhibitors. In the development of COX-2 inhibitors, pharmacophore modeling of imidazo[1,2-a]pyridin-3-amines helped in the design of a new series of potent and selective inhibitors. nih.gov

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, is a powerful tool for hit identification. By screening large compound libraries in silico, researchers can significantly reduce the number of compounds that need to be synthesized and tested experimentally. For example, virtual screening was employed to discover novel chemical inhibitors of human cyclophilin A. nih.gov This approach, combining computational screening with subsequent experimental validation, is a highly efficient strategy in modern drug discovery. The insights gained from these computational studies are invaluable for the rational design and optimization of this compound analogs as potential therapeutic agents.

De Novo Design and Scaffold Hopping Approaches for Enhanced Potency and Selectivity

In the quest for novel therapeutics with improved efficacy and specificity, computational chemistry and advanced molecular modeling have become indispensable tools. For the chemical scaffold this compound, these in silico techniques offer powerful strategies to design next-generation analogs with enhanced potency and selectivity. This section explores the application of de novo design and scaffold hopping methodologies to this particular chemical entity.

De Novo Design: Building Novel Ligands from the Ground Up

De novo design is a computational strategy that involves constructing a novel molecule from scratch, atom by atom or fragment by fragment, within the confines of a target's binding site. This approach is particularly valuable when there is a well-defined three-dimensional structure of the biological target, such as a receptor or enzyme. The process typically begins with the placement of a "seed" atom or fragment in an energetically favorable position within the binding pocket. Subsequently, the molecule is grown by adding new fragments, guided by algorithms that score the fit and potential interactions with the target.

For this compound, a de novo design workflow would involve:

Target Identification and Binding Site Characterization: Identifying a specific biological target and thoroughly analyzing the topology, electrostatic potential, and hydrophobic regions of its binding site.

Fragment Library Generation: Creating a virtual library of molecular fragments that can be used as building blocks.

Ligand Construction: Using computational algorithms to assemble these fragments within the binding site, optimizing for shape complementarity, hydrogen bonding, and other key interactions. The existing this compound could serve as a foundational fragment or a reference for initial placement.

Scoring and Ranking: Evaluating the designed molecules based on their predicted binding affinity and other desirable properties to prioritize candidates for synthesis and biological testing.

This methodology allows for the exploration of a vast chemical space, potentially leading to the discovery of entirely new chemotypes that are structurally distinct from existing ligands but possess superior pharmacological profiles.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isofunctional molecules with structurally diverse core frameworks. nih.gov This technique is employed to overcome limitations of a lead compound, such as poor pharmacokinetic properties, toxicity, or patentability issues, while retaining its desired biological activity. nih.gov Computationally, scaffold hopping can be achieved through various methods, including 3D shape-based screening, pharmacophore modeling, and fragment replacement.

Starting with this compound as the reference scaffold, scaffold hopping could be applied to discover novel analogs with enhanced potency and selectivity. The core pyridin-amine structure could be replaced with other heterocyclic systems that maintain the crucial vector orientations of the substituent groups. For instance, isoxazolo[3,4-b]pyridine or pyrazolopyrimidine cores could be explored as potential replacements. researchgate.netbindingdb.org

A computational workflow for scaffold hopping from this compound might involve:

Pharmacophore Modeling: Defining the key pharmacophoric features of the molecule, such as hydrogen bond donors and acceptors, and the spatial arrangement of the cyclopentyloxy group.

Virtual Screening: Searching large compound databases for molecules that match the pharmacophore model but possess a different core structure.

Molecular Docking: Docking the identified hits into the target's binding site to predict their binding mode and affinity. nih.gov

Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing the most promising candidates to establish new SAR trends for the novel scaffold. researchgate.net

The following table illustrates hypothetical scaffold hopping examples starting from the this compound core, drawing inspiration from known bioisosteric replacements for the pyridine ring.

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Advantages |

| 6-(Cyclopentyloxy)pyridin -3-amine | 2-(Cyclopentyloxy)pyrimidine -5-amine | Introduction of an additional nitrogen atom to modulate electronic properties and hydrogen bonding potential. | Improved selectivity, altered metabolic stability. |

| 6-(Cyclopentyloxy)pyridin -3-amine | 5-(Cyclopentyloxy)isoxazole -3-amine | Replacement with a five-membered heterocycle to alter ring strain and vector positioning of substituents. | Novel intellectual property, potentially improved cell permeability. |

| 6-(Cyclopentyloxy)pyridin -3-amine | 6-(Cyclopentyloxy)indazole -3-amine | Fusion of a benzene (B151609) ring to introduce a larger, more rigid scaffold. | Increased van der Waals interactions with the target, potential for enhanced potency. |

Enhancing Potency and Selectivity through Analog Design

Both de novo design and scaffold hopping strategies can be further refined by exploring modifications to the substituents of the this compound scaffold. For instance, the cyclopentyloxy group can be replaced with other cyclic or acyclic ethers to probe different hydrophobic pockets within the binding site. Molecular modeling studies can predict how these changes will affect binding affinity and selectivity. cam.ac.uk

A study on adenosine (B11128) A1 receptor agonists demonstrated that modifications to a cyclopentyl group, including the introduction of phenoxy or benzyloxy moieties, significantly influenced potency and selectivity. cam.ac.ukacs.org Similarly, for this compound analogs, computational analysis could guide the selection of optimal ether substituents.

The table below presents a hypothetical analysis of how modifications to the ether substituent could impact the properties of the parent compound, based on general principles of medicinal chemistry and findings from related molecules.

| Analog | Modification from Parent Compound | Predicted Impact on Potency | Predicted Impact on Selectivity |

| 6-(Cyclohexyloxy )pyridin-3-amine | Cyclopentyloxy → Cyclohexyloxy | Potential increase due to larger hydrophobic contact surface. | May change, depending on the shape of the target's hydrophobic pocket. |

| 6-(Tetrahydrofuranyloxy )pyridin-3-amine | Cyclopentyloxy → Tetrahydrofuranyloxy | May decrease due to reduced hydrophobicity; potential for new hydrogen bond. | Could increase if the oxygen in the tetrahydrofuran (B95107) ring forms a specific interaction. |

| 6-(Phenoxy )pyridin-3-amine | Cyclopentyloxy → Phenoxy | Potential for π-π stacking interactions, which could significantly increase potency. | Likely to change due to the introduction of an aromatic system. |

By systematically applying these computational approaches, researchers can rationally design and prioritize novel analogs of this compound with a higher probability of success, ultimately accelerating the discovery of more potent and selective drug candidates.

Future Perspectives and Translational Research Opportunities for 6 Cyclopentyloxy Pyridin 3 Amine Derivatives

Identification of Novel Therapeutic Indications and Undiscovered Biological Pathways

Derivatives built upon the 6-(cyclopentyloxy)pyridin-3-amine scaffold have primarily been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. The most prominent targets for these derivatives are Janus kinases (JAKs), which are pivotal in cytokine signaling pathways that drive inflammation and immune responses. nih.govnih.gov This has led to their investigation in autoimmune diseases like rheumatoid arthritis and inflammatory conditions. nih.govfrontiersin.org

Future research is aimed at expanding the therapeutic utility of these derivatives beyond their current applications. One promising area is the exploration of the "dark kinome," the large number of understudied kinases in the human genome. biorxiv.org Many of these kinases are yet to be linked to specific diseases, and high-throughput screening of this compound derivative libraries could uncover novel inhibitors for these untapped targets. biorxiv.org This could lead to first-in-class medicines for diseases with currently limited treatment options.

Furthermore, the complex signaling networks within cells mean that inhibiting a single kinase can have wide-ranging effects. The JAK-STAT pathway, for instance, has extensive crosstalk with other major signaling pathways like the MAPK and PI3K pathways. nih.govclinmedjournals.org This interconnectedness suggests that JAK inhibitors derived from this scaffold could be repurposed for new indications. For example, dysregulation of these interconnected pathways is implicated in various cancers, neurodegenerative diseases, and metabolic disorders. clinmedjournals.orgmdpi.com Research into derivatives of this compound has also shown potential in targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). researchgate.net Another area of exploration is in neurodegenerative diseases like Parkinson's, where derivatives have been designed to image α-synuclein aggregates. mdpi.com

Below is a table outlining potential new indications for these derivatives based on pathway analysis.

| Potential Therapeutic Area | Undiscovered Pathway/Target Rationale | Key Associated Kinases |

| Oncology | Targeting mutations in the "dark kinome" and exploiting pathway crosstalk to overcome resistance in cancers like AML. biorxiv.orgresearchgate.net | FLT3, Understudied Kinases |

| Neuroinflammation | Modulating microglia activation and inflammatory cytokine production in the central nervous system. | JAK1, JAK2, SYK |

| Diabetic Complications | Inhibiting pathways involved in diabetic retinopathy and nephropathy, such as those mediated by VEGF and other growth factors. tandfonline.comnih.gov | VEGFR, PDGFR |

| Antiparasitic Agents | Derivatives have shown activity against intracellular parasites like Leishmania. nih.gov | Undetermined |

Development of Advanced Delivery Systems for Enhanced Bioavailability of Analogs

A significant challenge with many kinase inhibitors, including potential drugs derived from the this compound scaffold, is their poor aqueous solubility and low oral bioavailability. mdpi.comualberta.ca These compounds often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, meaning their absorption is limited by how well they can dissolve. tandfonline.comualberta.ca To overcome these hurdles, the development of advanced drug delivery systems is a critical area of translational research.

Nanotechnology-based systems offer a promising solution. mdpi.combiotech-asia.org By encapsulating the active drug molecule, these systems can improve solubility, protect the drug from degradation in the gastrointestinal tract, and even provide targeted delivery to specific tissues.

Key advanced delivery systems being explored include:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of biocompatible lipids and can encapsulate lipophilic drugs. They enhance oral bioavailability by improving dissolution and promoting absorption through lymphatic pathways, which can bypass first-pass metabolism in the liver. mdpi.comualberta.ca

Polymeric Nanoparticles: Using biodegradable polymers, these nanoparticles can be engineered for controlled, sustained release of the drug, maintaining therapeutic concentrations over a longer period and reducing the frequency of administration. ualberta.ca

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and, therefore, better solubility and dissolution rates compared to the stable crystalline form. ualberta.ca

The table below compares the features of these advanced delivery systems for enhancing the bioavailability of kinase inhibitors.

| Delivery System | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |

| Solid Lipid Nanoparticles (SLNs) | Increases solubility; bypasses first-pass metabolism. mdpi.com | High drug loading; biocompatible; scalable production. | Potential for drug expulsion during storage. |

| Polymeric Nanoparticles | Provides controlled and sustained release; protects drug from degradation. ualberta.ca | High versatility in polymer choice; enables targeted delivery. | Potential for polymer toxicity; complex manufacturing. |

| Amorphous Solid Dispersions (ASDs) | Increases drug solubility and dissolution rate by preventing crystallization. ualberta.ca | Significant solubility enhancement; established manufacturing methods. | Physical instability (recrystallization) during storage. |

Integration with Systems Biology for Comprehensive Mechanistic Understanding

To fully harness the potential of this compound derivatives, a deeper, more holistic understanding of their biological effects is necessary. Systems biology provides the tools to move beyond a single-target, single-pathway view of drug action. clinmedjournals.org By integrating large-scale datasets from genomics, transcriptomics, and proteomics, researchers can build comprehensive models of how these compounds affect cellular networks. acs.orgmetu.edu.tr

Key applications of systems biology in this context include:

Unbiased Target Identification: Chemical proteomics can be used to pull down all the proteins that a drug derivative binds to within a cell, not just the intended target. acs.org This can reveal unexpected off-target effects that might be beneficial (polypharmacology) or detrimental.

Pathway Analysis and Network Modeling: Transcriptomics (RNA-Seq) can show how drug treatment changes the expression of thousands of genes. nih.govmetu.edu.tr This data can be mapped onto known signaling networks to understand how the drug rewires cellular pathways and to predict its ultimate effect on cell behavior, such as proliferation or apoptosis. metu.edu.tr

Understanding Drug Resistance: Cancer cells and pathogens can develop resistance to kinase inhibitors. Systems biology approaches can compare sensitive and resistant cells to identify the network-level changes that confer resistance, suggesting potential combination therapies to overcome it. nih.gov

For example, a systems biology analysis of a kinase inhibitor might reveal that while it effectively blocks the intended JAK-STAT pathway, it also subtly influences metabolic pathways or the expression of cell cycle regulators. nih.govclinmedjournals.org This comprehensive view is crucial for predicting clinical efficacy and identifying patient populations most likely to respond to treatment.

Design of Prodrugs and Targeted Therapies Based on the this compound Scaffold

Medicinal chemistry strategies are continuously evolving to improve the properties of drug candidates. For the this compound scaffold, the design of prodrugs and targeted therapies represents a significant opportunity for translational success.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. nih.govijpcbs.com This approach can overcome several challenges, such as poor solubility or rapid metabolism. The primary amine group on the pyridine (B92270) ring is a key handle for prodrug modification. nih.gov

Potential Prodrug Strategies:

| Prodrug Type | Carrier Moiety | Activation Mechanism | Primary Advantage |

| Phosphate (B84403) Esters | A phosphate group is added to a hydroxylated version of the scaffold. | Cleavage by alkaline phosphatases in the body. nih.gov | Dramatically increases aqueous solubility for intravenous formulations. ijpcbs.com |

| (Acyloxy)alkyl Carbamates | An acyloxyalkyl group is attached to the amine. | Hydrolysis by esterase enzymes. acs.org | Masks the polar amine to improve membrane permeability and oral absorption. nih.gov |

| N-Mannich Bases | Formed by reacting the amine with formaldehyde (B43269) and an amide or other suitable compound. | Spontaneous chemical hydrolysis at physiological pH. researchgate.net | Can increase lipophilicity and suppress the basicity of the amine. researchgate.net |

Targeted therapies aim to deliver a drug specifically to diseased cells, sparing healthy tissues and reducing side effects. This can be achieved by linking the pyridin-3-amine derivative to a targeting moiety, such as an antibody that recognizes a protein specifically expressed on cancer cells, creating an antibody-drug conjugate (ADC). This approach combines the potent cell-killing ability of the kinase inhibitor with the precision of an antibody.

The continued exploration of these advanced chemical and biological strategies will be essential to unlock the full therapeutic potential of drugs derived from the this compound scaffold, paving the way for new and improved treatments for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.